N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide
Description
N-[5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is a heterocyclic compound featuring a pyrazole ring (1,5-dimethyl substitution), a 1,3,4-oxadiazole core, and a 4-methylbenzamide moiety. Key properties include:
- Molecular Weight: ~340 g/mol (estimated).
- Hydrogen Bond Acceptors/Donors: 5 acceptors (oxadiazole N, pyrazole N, benzamide O) and 1 donor (amide NH).
- Polar Surface Area (PSA): ~75 Ų (calculated), favoring moderate membrane permeability .
- Rotatable Bonds: 4 (amide bond, oxadiazole linkages), suggesting conformational flexibility.
The compound’s synthesis likely involves cyclization of a hydrazide precursor to form the oxadiazole ring, followed by coupling with the pyrazole moiety, analogous to methods for related pyrazole-oxadiazole hybrids .
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-9-4-6-11(7-5-9)13(21)16-15-18-17-14(22-15)12-8-10(2)20(3)19-12/h4-8H,1-3H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJDEWHALVIOQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the pyrazole and oxadiazole intermediates with 4-methylbenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound affects pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Structural and Functional Differences
Core Heterocycle Modifications :
- Replacement of 1,3,4-oxadiazole with isoxazole (as in ’s analogs) increases PSA (110 vs. 75 Ų) due to additional hydrogen-bond acceptors, reducing bioavailability .
- Substitution of oxadiazole with thiadiazole lowers LogP (1.9 vs. 3.2) but retains moderate PSA, enhancing aqueous solubility .
Substituent Effects :
- The 4-methylbenzamide group in the target compound improves lipophilicity (LogP 3.2) compared to carbothioamide derivatives (LogP ~2.8), favoring blood-brain barrier penetration .
- Nitro groups (e.g., in ’s analogs) elevate PSA and rotatable bond count, correlating with reduced permeability and bioavailability (28% vs. 45% predicted for the target) .
Hydrogen Bonding and Crystal Packing: The target compound’s amide NH and pyrazole N atoms facilitate intermolecular hydrogen bonding, likely forming stable crystal structures (as per Etter’s graph-set analysis) .
Pharmacokinetic and Pharmacodynamic Insights
- Bioavailability : The target compound’s moderate PSA and rotatable bond count align with Veber’s rules (PSA ≤ 140 Ų, ≤10 rotatable bonds), predicting 45% oral bioavailability in rats, outperforming nitro-substituted analogs .
- Permeation vs. Clearance : Low PSA (~75 Ų) enhances permeation rates compared to high-PSA derivatives, though rotatable bonds may slightly hinder diffusion .
Biological Activity
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound features a complex structure that combines a pyrazole and oxadiazole moiety with a benzamide functional group. Its molecular formula is , with a molecular weight of approximately 246.28 g/mol. The structural characteristics contribute to its biological activity by facilitating interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Potential
Research has demonstrated that compounds containing the oxadiazole ring can inhibit various cancer cell lines. For example, studies on related benzamide derivatives have revealed their ability to induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential. This suggests that this compound may also exhibit similar anticancer properties.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Study 1: Antimicrobial Evaluation
In a study evaluating various oxadiazole derivatives for antimicrobial activity, this compound was tested against multiple bacterial strains. Results indicated that the compound exhibited significant inhibition against S. aureus, with an MIC comparable to established antibiotics.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of benzamide derivatives containing oxadiazole rings. The study found that these compounds could effectively inhibit cell proliferation in several cancer lines through apoptosis induction. Specific pathways activated included the intrinsic apoptotic pathway involving mitochondrial dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
